

In-Depth Technical Guide to 2-Acetyl-5-iodothiophene (CAS: 30955-94-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetyl-5-iodothiophene

Cat. No.: B1329682

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

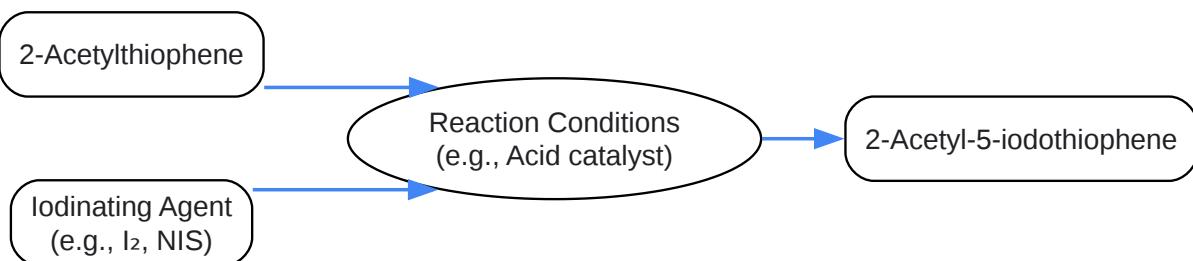
Abstract

This technical guide provides a comprehensive overview of **2-Acetyl-5-iodothiophene**, a halogenated heterocyclic ketone of significant interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, outlines established and plausible synthetic routes with detailed experimental protocols, and explores its emerging applications as a key intermediate in the development of novel therapeutic agents.

Spectroscopic data and safety information are also presented to ensure safe handling and effective utilization in a research setting.

Chemical and Physical Properties

2-Acetyl-5-iodothiophene is a solid, crystalline compound that serves as a versatile building block in organic synthesis.^{[1][2]} Its key physical and chemical properties are summarized in the table below.


Property	Value	Reference(s)
CAS Number	30955-94-3	[1]
Molecular Formula	C ₆ H ₅ IOS	[1]
Molecular Weight	252.07 g/mol	[1]
Appearance	Solid	[1]
Melting Point	130-134 °C	[1] [2]
Boiling Point	306.2 ± 27.0 °C (Predicted)	[3]
Density	1.902 ± 0.06 g/cm ³ (Predicted)	[3]
SMILES	CC(=O)c1ccc(I)s1	[1]
InChI	1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3	[1]
InChIKey	XBUCSKBSJSRLJ-UHFFFAOYSA-N	[1]

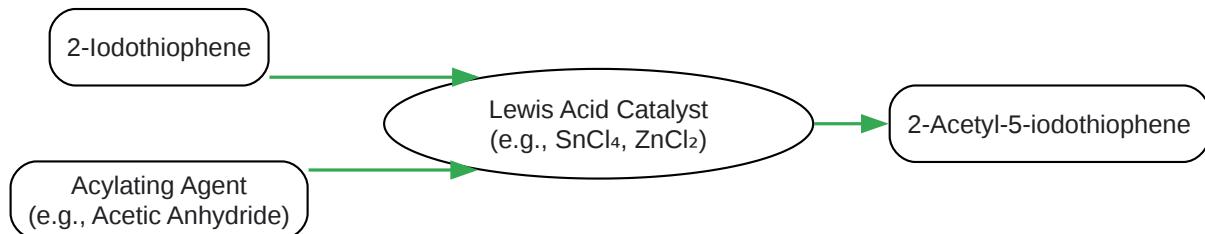
Synthesis of 2-Acetyl-5-iodothiophene

The synthesis of **2-Acetyl-5-iodothiophene** can be approached through two primary retrosynthetic pathways: the iodination of 2-acetylthiophene or the acylation of 2-iodothiophene.

Method 1: Iodination of 2-Acetylthiophene

This is a common and often preferred method due to the commercial availability of 2-acetylthiophene. The reaction involves the electrophilic substitution of a hydrogen atom with iodine on the thiophene ring.

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for the iodination of 2-acetylthiophene.

Experimental Protocol (Adapted from similar iodination procedures):

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
- Addition of Reagents: Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.^[4] Alternatively, a mixture of iodine (I₂) and an oxidizing agent like nitric acid or periodic acid can be used. The use of an acid catalyst, such as 4-toluenesulfonic acid, can facilitate the reaction when using NIS in ethanol.^[4]
- Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench any remaining iodine.
- Isolation and Purification: The product will often precipitate out of the solution. Collect the solid by filtration, wash with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Method 2: Friedel-Crafts Acylation of 2-Iodothiophene

This method involves the introduction of an acetyl group onto the 2-iodothiophene ring using a Friedel-Crafts acylation reaction.

[Click to download full resolution via product page](#)

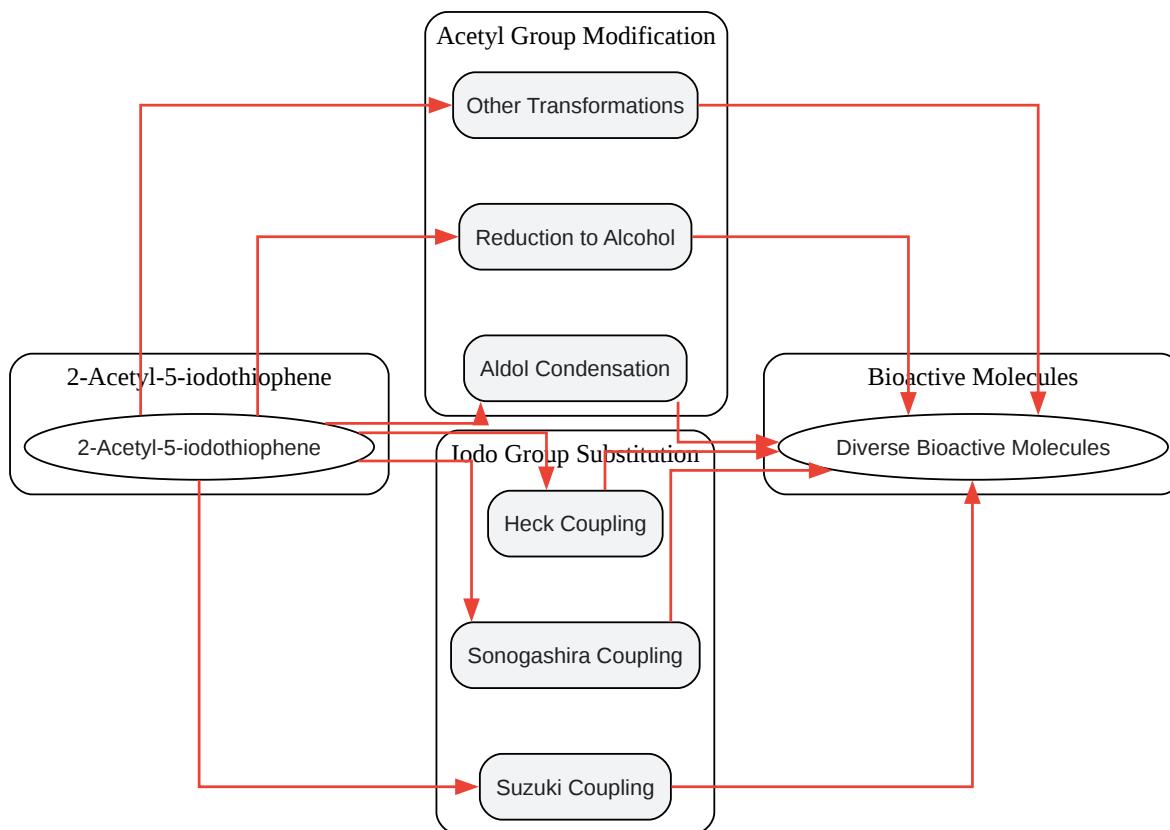
Caption: Synthetic pathway for the Friedel-Crafts acylation of 2-iodothiophene.

Experimental Protocol (Adapted from general Friedel-Crafts procedures):[\[5\]](#)[\[6\]](#)

- Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 2-iodothiophene (1 equivalent) in a dry, inert solvent such as dichloromethane or carbon disulfide.
- Addition of Catalyst: Cool the solution in an ice bath to 0-5 °C. Add a Lewis acid catalyst such as stannic chloride (SnCl_4) or zinc chloride (ZnCl_2) (1.1 equivalents) dropwise while maintaining the low temperature.
- Addition of Acylating Agent: Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise from the dropping funnel.
- Reaction Conditions: Stir the reaction mixture at 0-5 °C for a few hours, then allow it to warm to room temperature and stir for an additional period. Monitor the reaction by TLC.
- Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and water. If a strong Lewis acid like aluminum chloride was used, an acidic workup might be necessary.
- Isolation and Purification: Separate the organic layer, and wash it successively with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

While specific spectra for **2-Acetyl-5-iodothiophene** are not readily available in the public domain, the expected spectral characteristics can be inferred from data on analogous compounds such as 2-acetylthiophene and other substituted thiophenes.[\[7\]](#)[\[8\]](#)[\[9\]](#)


Spectroscopic Technique	Expected Characteristics
¹ H NMR	Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring, with a coupling constant (J) typical for ortho-coupling in thiophenes (around 4-5 Hz). A singlet in the aliphatic region (δ 2.4-2.6 ppm) corresponding to the three protons of the acetyl methyl group. [10] [11] [12]
¹³ C NMR	A signal for the carbonyl carbon of the acetyl group (δ > 190 ppm). Signals for the four carbons of the thiophene ring, with the carbon bearing the iodine atom showing a significantly shifted signal due to the heavy atom effect. A signal for the methyl carbon of the acetyl group (δ 25-30 ppm).
Mass Spectrometry (MS)	A molecular ion peak (M^+) at m/z = 252. A prominent fragment ion peak corresponding to the loss of the methyl group ($[M-15]^+$) and another for the loss of the acetyl group ($[M-43]^+$). [13] [14] [15] [16]
Infrared (IR) Spectroscopy	A strong absorption band for the carbonyl ($C=O$) stretching of the ketone at around $1660-1680\text{ cm}^{-1}$. C-H stretching vibrations for the aromatic ring protons above 3000 cm^{-1} . C-S stretching and ring vibrations characteristic of the thiophene ring in the fingerprint region. [17] [18] [19] [20]

Applications in Drug Development

Thiophene-containing compounds are a cornerstone in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[\[21\]](#) **2-Acetyl-5-iodothiophene**, with its two reactive functional groups, is a particularly valuable synthon for creating diverse molecular scaffolds.

Role as a Pharmaceutical Intermediate

The acetyl group can be readily modified through various reactions such as aldol condensations, reductions, or conversions to other functional groups. The iodo-substituent is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of various aryl, alkyl, or alkynyl moieties. This dual functionality allows for the construction of complex molecules with potential biological activity.

[Click to download full resolution via product page](#)

Caption: Reactivity and synthetic utility of **2-Acetyl-5-iodothiophene**.

Potential Therapeutic Areas

Derivatives of 2-acetylthiophene have been investigated for a range of biological activities. The incorporation of a thiophene ring is a common strategy in the design of:

- Kinase Inhibitors: The thiophene scaffold can be found in numerous kinase inhibitors, which are a major class of anti-cancer drugs.[22][23][24][25] The ability to functionalize both the 2- and 5-positions of the thiophene ring allows for the precise tuning of inhibitor-protein interactions.
- Antimicrobial Agents: Thiophene derivatives have shown promise as antibacterial and antifungal agents.[2] The structural diversity that can be generated from **2-Acetyl-5-iodothiophene** makes it a valuable starting point for the discovery of new antimicrobial compounds.
- Antiviral Compounds: The thiophene nucleus is present in some antiviral drugs, and its derivatives are continuously being explored for their potential to inhibit viral replication.[21]

Safety and Handling

2-Acetyl-5-iodothiophene is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Information	Details	Reference(s)
Signal Word	Danger	[1]
Hazard Statements	<p>H315: Causes skin irritation.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation.</p>	[1]
Precautionary Statements	<p>P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.</p>	[1]
Personal Protective Equipment (PPE)	<p>Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. For handling larger quantities, a respirator may be necessary.</p>	[1]
Storage	<p>Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.</p>	[3]

Conclusion

2-Acetyl-5-iodothiophene is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its dual reactivity, make it an attractive starting material for the synthesis of complex molecular architectures. Researchers and drug development professionals can leverage the synthetic methodologies and safety information provided in this guide to effectively and safely utilize this compound in their research endeavors, contributing to the development of novel and impactful therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeductor.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Acetylthiophene(88-15-3) 13C NMR [m.chemicalbook.com]
- 9. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 18. researchgate.net [researchgate.net]
- 19. iosrjournals.org [iosrjournals.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 24. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Acetyl-5-iodothiophene (CAS: 30955-94-3)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329682#2-acetyl-5-iodothiophene-cas-number-30955-94-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com